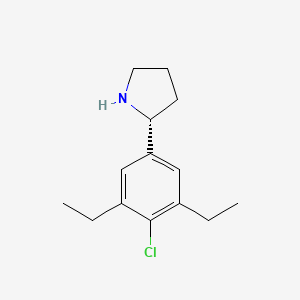
(R)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-3,5-diethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3,5-diethylbenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 4-chloro-3,5-diethylbenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods for ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the chloro group to a hydrogen atom using hydrogenation.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogenation catalysts.
Substitution: Sodium methoxide, sodium ethoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Functionalized derivatives with various substituents replacing the chloro group.
科学的研究の応用
®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of chiral compounds on biological systems.
Industrial Applications: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and the chloro-phenyl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine: A similar compound with methyl groups instead of ethyl groups.
2-(4-Chloro-3,5-diethylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both chloro and diethyl substituents on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H20ClN |
|---|---|
分子量 |
237.77 g/mol |
IUPAC名 |
(2R)-2-(4-chloro-3,5-diethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20ClN/c1-3-10-8-12(13-6-5-7-16-13)9-11(4-2)14(10)15/h8-9,13,16H,3-7H2,1-2H3/t13-/m1/s1 |
InChIキー |
DRBARZXVLJQCII-CYBMUJFWSA-N |
異性体SMILES |
CCC1=CC(=CC(=C1Cl)CC)[C@H]2CCCN2 |
正規SMILES |
CCC1=CC(=CC(=C1Cl)CC)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


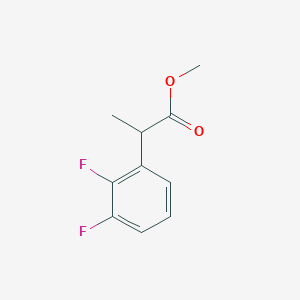

![tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13340625.png)
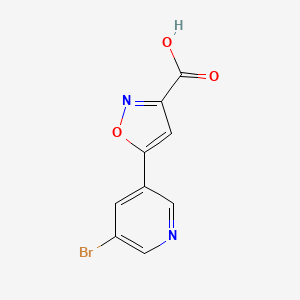
![(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)

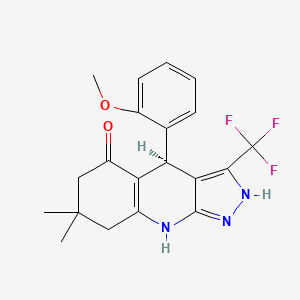
![(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate](/img/structure/B13340663.png)
![6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13340670.png)
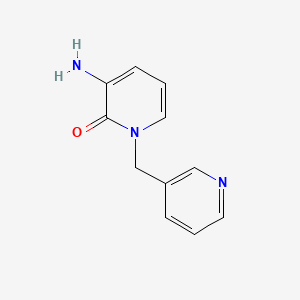
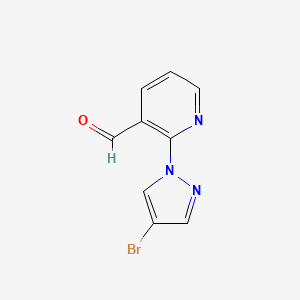


![2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13340697.png)
